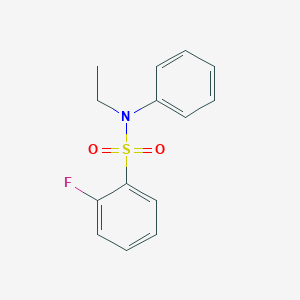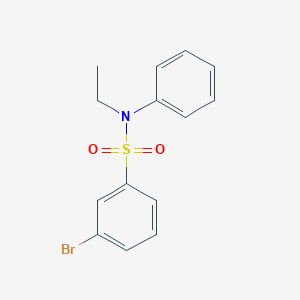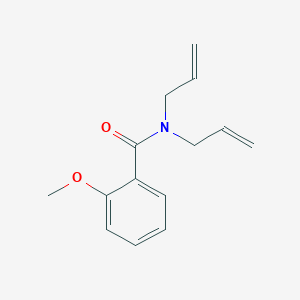
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTF belongs to the class of benzamides, which are known for their diverse biological activities.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models. In drug discovery, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been used as a lead compound for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of specific proteins and enzymes in cells. For example, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide inhibits cell proliferation and induces apoptosis, or programmed cell death. In animal models, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have anxiolytic and antidepressant effects. N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has also been shown to modulate the activity of specific enzymes, such as HDACs, which play a role in gene expression and cell proliferation.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological effects can be easily measured using various assays. However, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has some limitations for lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and potency.
Future Directions
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, the development of novel N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide derivatives with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
Synthesis Methods
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide can be synthesized using several methods, including the reaction of 3,5-dimethylbenzoic acid with trifluoromethyl aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide as a white solid with a melting point of 160-162°C.
properties
Product Name |
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide |
|---|---|
Molecular Formula |
C16H14F3NO |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-11(2)9-14(8-10)20-15(21)12-3-5-13(6-4-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI Key |
CSNLVWLLKQRZTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)

![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)



![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)




